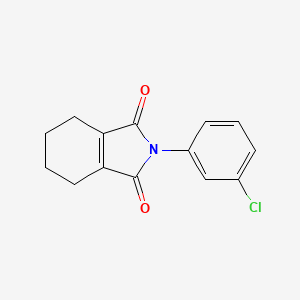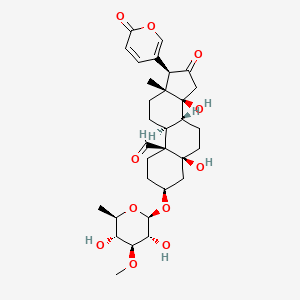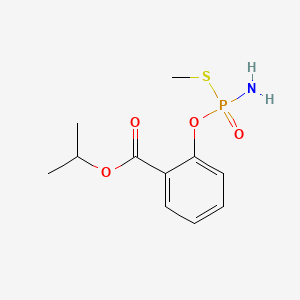
Eicosyl hexacosanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Eicosyl hexacosanoate is a long-chain ester compound with the molecular formula C46H92O2. It is composed of eicosyl alcohol and hexacosanoic acid. This compound is known for its significant role in various industrial and scientific applications due to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Eicosyl hexacosanoate can be synthesized through the esterification reaction between eicosyl alcohol and hexacosanoic acid. The reaction typically involves heating the reactants in the presence of an acid catalyst, such as sulfuric acid, to facilitate the formation of the ester bond. The reaction can be represented as follows:
[ \text{C}_2\text{H}_5\text{OH} + \text{C}_2\text{H}_5\text{COOH} \rightarrow \text{C}_2\text{H}_5\text{COOC}_2\text{H}_5 + \text{H}_2\text{O} ]
Industrial Production Methods
In industrial settings, the production of this compound often involves the use of high-pressure and high-temperature conditions to increase the reaction rate and yield. The process may also include purification steps such as distillation or recrystallization to obtain the pure compound.
Analyse Des Réactions Chimiques
Types of Reactions
Eicosyl hexacosanoate undergoes various chemical reactions, including:
Hydrolysis: The ester bond can be hydrolyzed in the presence of an acid or base to yield eicosyl alcohol and hexacosanoic acid.
Oxidation: The compound can undergo oxidation reactions, leading to the formation of corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the ester into alcohols.
Common Reagents and Conditions
Hydrolysis: Acidic hydrolysis involves using a strong acid like hydrochloric acid, while basic hydrolysis (saponification) uses a strong base like sodium hydroxide.
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride are used for the reduction of esters.
Major Products Formed
Hydrolysis: Eicosyl alcohol and hexacosanoic acid.
Oxidation: Corresponding aldehydes or carboxylic acids.
Reduction: Eicosyl alcohol.
Applications De Recherche Scientifique
Eicosyl hexacosanoate has several applications in scientific research:
Chemistry: It is used as a model compound in studies of esterification and hydrolysis reactions.
Biology: The compound is studied for its role in lipid metabolism and its potential effects on cellular processes.
Medicine: Research explores its potential as a component in drug delivery systems due to its biocompatibility.
Industry: It is used in the production of lubricants, surfactants, and cosmetics due to its long-chain structure and stability.
Mécanisme D'action
The mechanism of action of eicosyl hexacosanoate involves its interaction with cellular membranes and enzymes. The ester bond can be hydrolyzed by esterases, releasing eicosyl alcohol and hexacosanoic acid, which can then participate in various metabolic pathways. The compound’s long-chain structure allows it to integrate into lipid bilayers, affecting membrane fluidity and function.
Comparaison Avec Des Composés Similaires
Similar Compounds
Hexacosanoic acid:
Eicosyl alcohol:
Uniqueness
Eicosyl hexacosanoate is unique due to its combination of a long-chain alcohol and a long-chain fatty acid, resulting in a compound with distinct physical and chemical properties. Its stability and biocompatibility make it valuable in various applications, distinguishing it from other long-chain esters.
Propriétés
Numéro CAS |
121877-83-6 |
|---|---|
Formule moléculaire |
C46H92O2 |
Poids moléculaire |
677.2 g/mol |
Nom IUPAC |
icosyl hexacosanoate |
InChI |
InChI=1S/C46H92O2/c1-3-5-7-9-11-13-15-17-19-21-23-24-25-26-27-28-30-32-34-36-38-40-42-44-46(47)48-45-43-41-39-37-35-33-31-29-22-20-18-16-14-12-10-8-6-4-2/h3-45H2,1-2H3 |
Clé InChI |
QUULGYZOHAYXQD-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCCCCCCCCCCCCCCCC(=O)OCCCCCCCCCCCCCCCCCCCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(1S,11R)-5,7,13-triazatetracyclo[9.3.1.02,10.04,8]pentadeca-2,4(8),5,9-tetraene](/img/structure/B15185837.png)
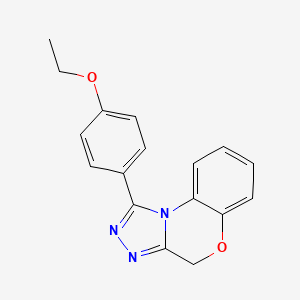
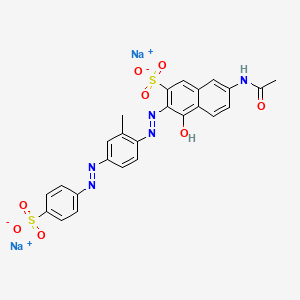


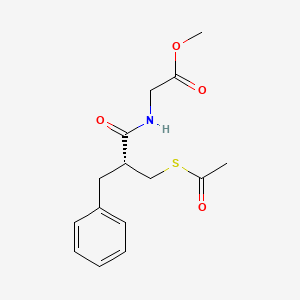




![[(3S,3aR,6S,6aS)-3-[4-[3-(5,6-dimethylbenzimidazol-1-yl)propyl]piperazin-1-yl]-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-6-yl] nitrate;hydrochloride](/img/structure/B15185905.png)
